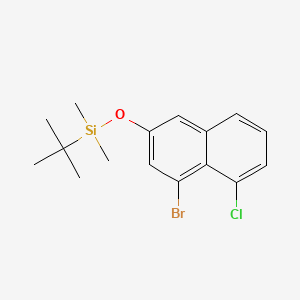
((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and a tert-butyldimethylsilyl (TBDMS) group attached to the naphthalene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene typically involves multiple steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:
Chlorination: Chlorine can be introduced at the 8-position using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Silylation: The hydroxyl group at the 3-position can be protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Deprotection: The TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 1-amino-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene or 1-thio-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene.
Oxidation Products: Naphthoquinones or other oxidized derivatives.
Reduction Products: Dihydronaphthalenes or other reduced derivatives.
科学研究应用
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene depends on its specific application and the target it interacts with
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.
Pathways Involved: Modulation of signaling pathways, gene expression, or metabolic processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
1-Bromo-8-chloro-3-hydroxynaphthalene: Lacks the TBDMS group, making it more reactive in certain conditions.
1-Bromo-8-chloro-3-methoxynaphthalene: Contains a methoxy group instead of the TBDMS group, affecting its solubility and reactivity.
1-Bromo-8-chloro-3-aminonaphthalene: Contains an amino group, which can participate in different types of reactions compared to the TBDMS-protected compound.
Uniqueness
1-Bromo-8-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene is unique due to the presence of the TBDMS group, which provides protection to the hydroxyl group and allows for selective reactions at other positions. This makes it a valuable intermediate in multi-step synthetic processes and enhances its utility in various research and industrial applications.
属性
分子式 |
C16H20BrClOSi |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
(4-bromo-5-chloronaphthalen-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H20BrClOSi/c1-16(2,3)20(4,5)19-12-9-11-7-6-8-14(18)15(11)13(17)10-12/h6-10H,1-5H3 |
InChI 键 |
FDKVPMMSHXYAQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)C=CC=C2Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


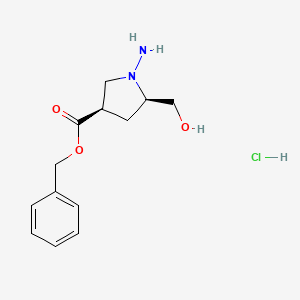
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)

![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
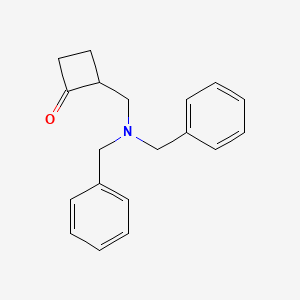
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)

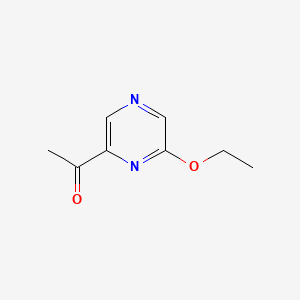
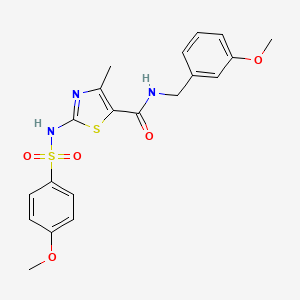
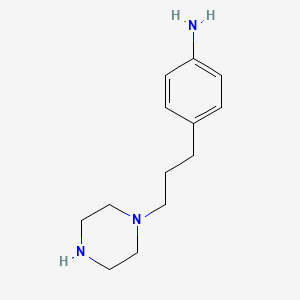

![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
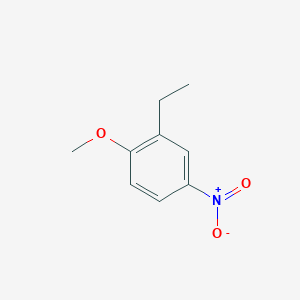
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
